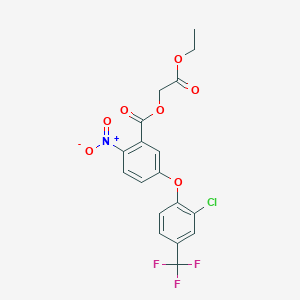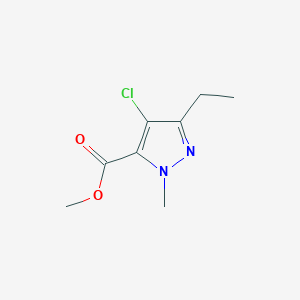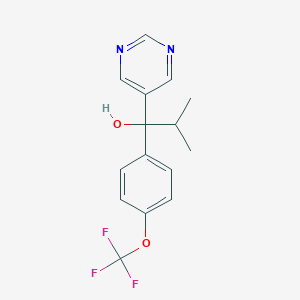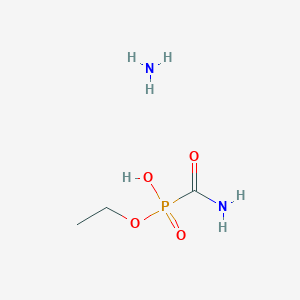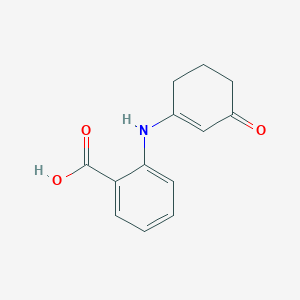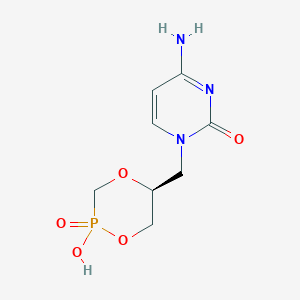
Cyclic-hpmpc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclic-hpmpc (cyclic 2'-O-methylguanosine monophosphate) is a nucleotide analog that is widely used in scientific research. It is a cyclic derivative of 2'-O-methylguanosine monophosphate and is known for its ability to inhibit RNA polymerase activity.
Mecanismo De Acción
Cyclic-hpmpc inhibits RNA polymerase activity by binding to the active site of the enzyme and preventing the elongation of RNA chains. It does this by mimicking the structure of the RNA chain and binding to the enzyme with high affinity. Cyclic-hpmpc has been shown to be a potent inhibitor of RNA polymerase activity and has been used to study the mechanism of action of various transcription factors.
Efectos Bioquímicos Y Fisiológicos
Cyclic-hpmpc has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the replication of various viruses, including HIV-1, influenza virus, and hepatitis C virus. Cyclic-hpmpc has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclic-hpmpc has several advantages for lab experiments. It is a potent inhibitor of RNA polymerase activity and has high specificity for the enzyme. It is also stable and easy to handle. However, cyclic-hpmpc has some limitations. It is expensive and difficult to synthesize in large quantities. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
Direcciones Futuras
For the use of cyclic-hpmpc in scientific research include the development of antiviral drugs, the study of the role of RNA polymerase in cancer cells, and the study of the transcriptional regulation of genes in various organisms.
Métodos De Síntesis
Cyclic-hpmpc can be synthesized using a variety of methods. One of the most commonly used methods is the cyclization of 2'-O-methylguanosine monophosphate with trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a base. This method yields cyclic-hpmpc with high purity and yield.
Aplicaciones Científicas De Investigación
Cyclic-hpmpc is widely used in scientific research due to its ability to inhibit RNA polymerase activity. It has been used to study the transcriptional regulation of genes and the mechanism of action of various transcription factors. Cyclic-hpmpc has also been used to study the role of RNA polymerase in viral replication and the development of antiviral drugs.
Propiedades
Número CAS |
127757-45-3 |
|---|---|
Nombre del producto |
Cyclic-hpmpc |
Fórmula molecular |
C8H12N3O5P |
Peso molecular |
261.17 g/mol |
Nombre IUPAC |
4-amino-1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one |
InChI |
InChI=1S/C8H12N3O5P/c9-7-1-2-11(8(12)10-7)3-6-4-16-17(13,14)5-15-6/h1-2,6H,3-5H2,(H,13,14)(H2,9,10,12)/t6-/m0/s1 |
Clave InChI |
YXQUGSXUDFTPLL-LURJTMIESA-N |
SMILES isomérico |
C1[C@@H](OCP(=O)(O1)O)CN2C=CC(=NC2=O)N |
SMILES |
C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N |
SMILES canónico |
C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N |
Otros números CAS |
127757-45-3 |
Sinónimos |
1-(((S)-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC) 1-((-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC) 1-((2-hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine 2-HO-DOPM cHPMPC cHPMPC cyclic HPMPC cyclic-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine cyclic-HPMPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



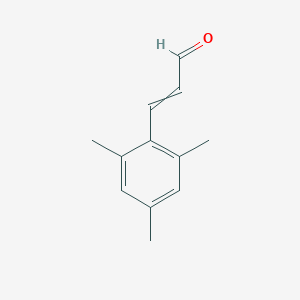
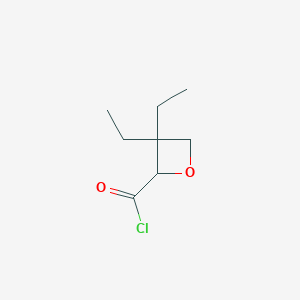
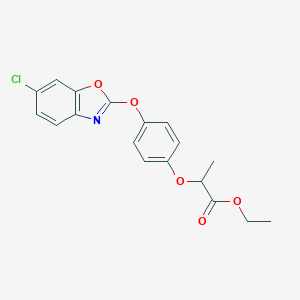
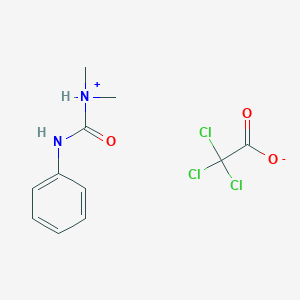
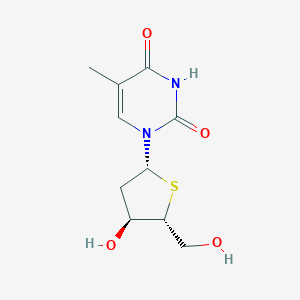
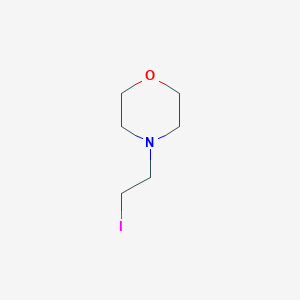

![1-Benzyl-1,7-diazaspiro[4.4]nonane](/img/structure/B166166.png)

